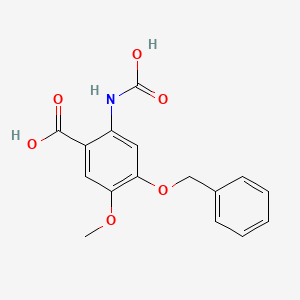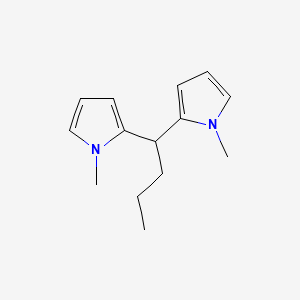
(33R,35S,91R,92R,5S,E)-5-(tert-butyl)-14,14-difluoro-4,7-dioxo-2,8,10-trioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopentanacyclotetradecaphan-12-ene-35-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
識別子「CID 66800387」を持つ化合物は、PubChemデータベースに登録されている化学物質です。
準備方法
合成経路と反応条件
CID 66800387の合成には、特定の試薬と条件を必要とする一連の化学反応が関与します。正確な合成経路は異なる場合がありますが、通常は有機溶媒、触媒、および目的の化学構造を達成するための制御された温度と圧力条件を使用することを伴います。
工業的生産方法
工業的な環境では、CID 66800387の生産は、高い収率と純度を確保するために、最適化されたプロセスを使用して規模拡大されます。これには、大型反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれることがよくあります。
化学反応の分析
反応の種類
CID 66800387は、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核試薬などの試薬を使用して、1つの官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
CID 66800387の反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤が含まれます。反応条件は大きく異なる場合がありますが、目的の結果を得るために、制御された温度、圧力、およびpHレベルを伴うことがよくあります。
生成される主要な生成物
CID 66800387の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究の応用
CID 66800387は、次のような幅広い科学研究の用途があります。
化学: 有機合成における試薬として、および新規化学化合物の開発のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体との相互作用を含む、潜在的な生物学的活性が研究されています。
医学: 疾患プロセスに関与する生体経路を調節する能力など、潜在的な治療効果について調査されています。
工業: ポリマーやコーティングなどの新素材の開発、およびさまざまな産業プロセスにおける触媒として使用されます。
科学的研究の応用
CID 66800387 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
作用機序
CID 66800387の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素、受容体、および他のタンパク質に結合して、その活性を調節し、さまざまな生物学的プロセスに影響を与えることができます。関与する正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
類似化合物
CID 66800387に類似する化合物には、類似の構造と特性を持つ他の化学物質が含まれます。これらの化合物は、構造的に関連する化合物の情報を提供するPubChemなどのデータベースを使用して特定できます。
独自性
CID 66800387は、その特定の化学構造と特性により、他の類似化合物とは区別されます。
特性
分子式 |
C29H34F2N4O7 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
(1R,14Z,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid |
InChI |
InChI=1S/C29H34F2N4O7/c1-28(2,3)23-25(36)35-15-16(14-19(35)26(37)38)41-24-22(32-17-8-4-5-9-18(17)33-24)29(30,31)12-7-13-40-20-10-6-11-21(20)42-27(39)34-23/h4-5,7-9,12,16,19-21,23H,6,10-11,13-15H2,1-3H3,(H,34,39)(H,37,38)/b12-7-/t16-,19+,20-,21-,23-/m1/s1 |
InChIキー |
GAWSCEHDGCHIPM-XOAJHGEBSA-N |
異性体SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(/C=C\CO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F |
正規SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)
![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)

![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)




![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
